![molecular formula C26H18F2 B12517007 1,1'-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene CAS No. 652131-16-3](/img/structure/B12517007.png)
1,1'-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene is a complex organic compound characterized by its unique structure, which includes two 4-fluorophenyl groups and two benzene rings connected by an ethene bridge
Vorbereitungsmethoden
The synthesis of 1,1’-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-fluorobenzaldehyde with benzene in the presence of a catalyst to form the intermediate product, which is then subjected to further reactions to form the final compound.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product yield. Solvents such as dichloromethane or toluene are often used to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of large reactors and continuous flow processes to optimize efficiency and yield.
Analyse Chemischer Reaktionen
1,1’-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents such as nitro or amino groups using appropriate reagents and conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also studied for its unique photophysical properties, making it useful in materials science and photochemistry.
Biology: In biological research, the compound is investigated for its potential as a fluorescent probe due to its strong fluorescence emission.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Wirkmechanismus
The mechanism by which 1,1’-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. For example, its ability to undergo photochemical reactions makes it useful in studying light-induced processes in biological systems.
Vergleich Mit ähnlichen Verbindungen
1,1’-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene can be compared with other similar compounds, such as:
1,1,2,2-Tetrakis(4-fluorophenyl)ethene: This compound has a similar structure but with four fluorophenyl groups, making it more symmetrical and potentially more stable.
1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene: This compound has methoxy groups instead of fluorine, which can significantly alter its chemical reactivity and applications.
4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol: This compound contains hydroxyl groups, which can enhance its solubility in water and its potential for hydrogen bonding interactions.
Eigenschaften
CAS-Nummer |
652131-16-3 |
|---|---|
Molekularformel |
C26H18F2 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
1-fluoro-4-[2-(4-fluorophenyl)-1,2-diphenylethenyl]benzene |
InChI |
InChI=1S/C26H18F2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18H |
InChI-Schlüssel |
OTJAHHRNTCQOKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


dimethylsilane](/img/structure/B12516925.png)

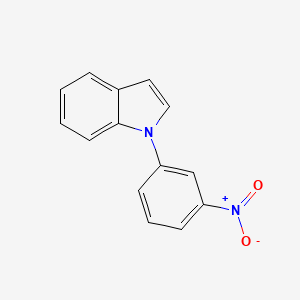
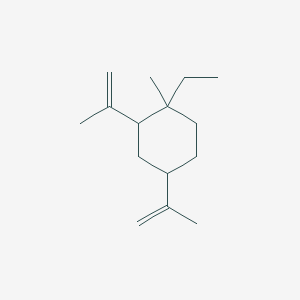
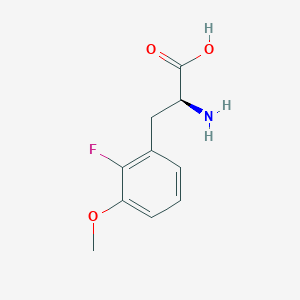
![2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol](/img/structure/B12516968.png)
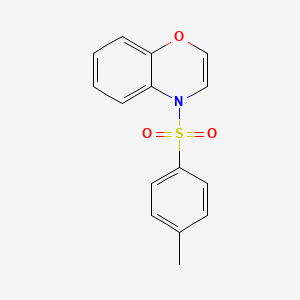
![2,7-Diazabicyclo[2.2.1]heptane-3-thione](/img/structure/B12516976.png)

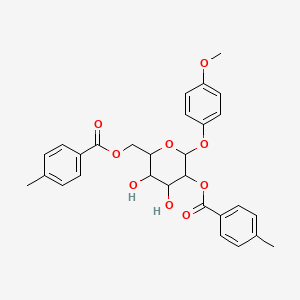
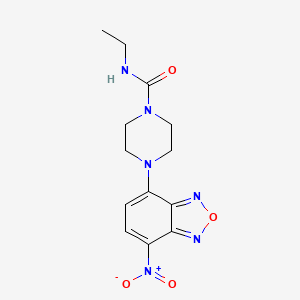
![tert-Butyl(dimethyl)[(4-methylidenehex-5-yn-1-yl)oxy]silane](/img/structure/B12516995.png)
![2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12516998.png)

